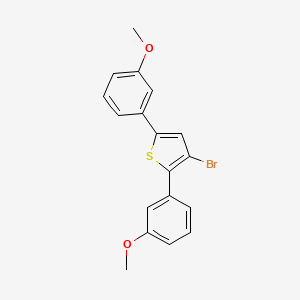
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is a thiophene derivative with the molecular formula C18H15BrO2S. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring, and its derivatives are known for their unique electronic, optical, and redox properties. These properties make thiophene derivatives valuable in various fields, including materials science, pharmaceuticals, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 2,5-dibromo-3-methylthiophene with boronic acids or esters . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,5-bis(3-methoxyphenyl)thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2,5-bis(3-methoxyphenyl)thiophene involves its interaction with molecular targets and pathways. The compound’s unique electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, its interactions with cellular components can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methoxythiophene: Another thiophene derivative with similar electronic properties.
3-Bromo-2,5-dimethylthiophene: A structurally similar compound with different substituents.
2,5-Dibromo-3-methylthiophene: A precursor in the synthesis of various thiophene derivatives.
Uniqueness
3-Bromo-2,5-bis(3-methoxyphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propriétés
Formule moléculaire |
C18H15BrO2S |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
3-bromo-2,5-bis(3-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H15BrO2S/c1-20-14-7-3-5-12(9-14)17-11-16(19)18(22-17)13-6-4-8-15(10-13)21-2/h3-11H,1-2H3 |
Clé InChI |
MCOKNRACGHWKDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(S2)C3=CC(=CC=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


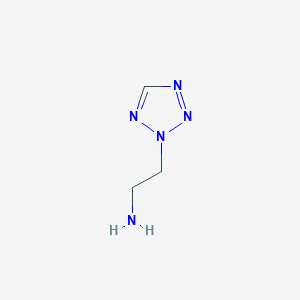
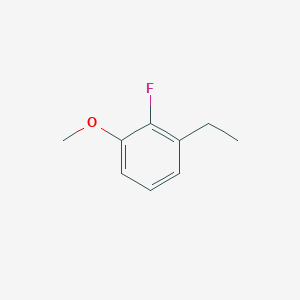
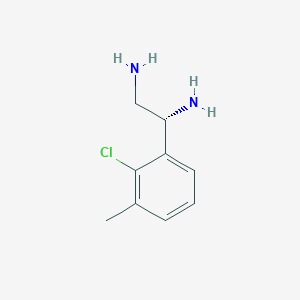
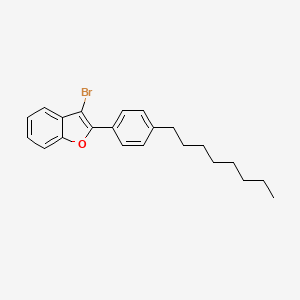
![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
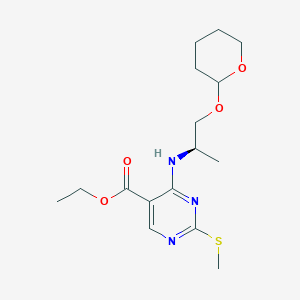
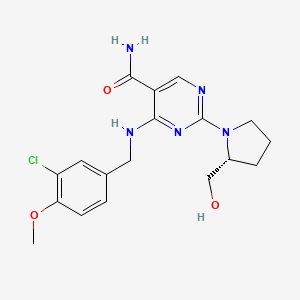
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
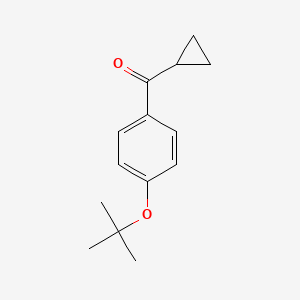
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)
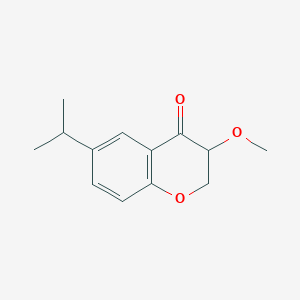
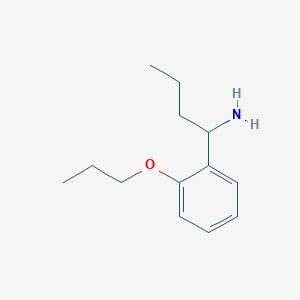
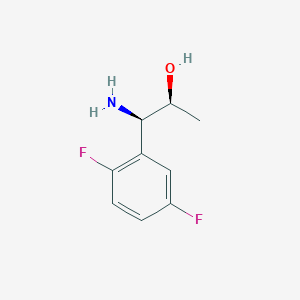
![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
